1,6-Octadiene
Overview
Description
1,6-Octadiene is a significant organic compound and a crucial constituent in various essential oils . It is produced mainly semi-synthetically . The chemical structure includes a cyclohexene ring and an isoprene unit, contributing to its unique aromatic and chemical characteristics .
Synthesis Analysis
This compound can be synthesized via a feasible method for synthesizing high molecular weight α-olefin copolymers via scandium trifluoromethanesulfonate (Sc (OTf) 3)-mediated radical copolymerization . In this case, copolymers of 1-octene and methyl acrylate (MA) with a molecular weight exceeding 3 × 10^4 g mol^−1 were successfully synthesized in the presence of Sc (OTf) 3 .
Molecular Structure Analysis
The molecular structure of this compound is C8H14 . It is a colorless liquid with a clove-like, earthy aroma . It is insoluble in water but readily soluble in ethanol and other common organic solvents .
Chemical Reactions Analysis
This compound may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .
Physical and Chemical Properties Analysis
This compound is a pale yellow liquid with a clove-like, earthy aroma . It is insoluble in water but readily soluble in ethanol and other common organic solvents . At room temperature, it remains in a liquid state. Its boiling point is approximately 166-168°C, and it has a molecular weight of about 136.24 g/mol .
Scientific Research Applications
Nickel-Catalyzed Dimerization and Alkylarylation
1,6-Octadiene is involved in selective dimerization and alkylarylation processes catalyzed by nickel. In a study by Iwasaki et al. (2016), 1,3-butadiene, closely related to this compound, was used in a nickel-catalyzed reaction with alkyl fluorides and aryl Grignard reagents. This process resulted in 1,6-octadienes with specific alkyl and aryl groups, showcasing the compound's utility in forming diverse carbon-carbon bonds (Iwasaki et al., 2016).
Photolytic Applications
Photolysis studies involving compounds similar to this compound have been conducted. Taraban et al. (2000) researched the photolysis of 7,8-digermabicyclo[2.2.2]octadiene, revealing insights into the behavior of this compound under photolytic conditions. They found that photodecomposition occurs through biradical species, a pathway potentially relevant to this compound as well (Taraban et al., 2000).
Metathesis Reactions
This compound undergoes metathesis reactions, as demonstrated in a study by Kawai et al. (1984). They investigated the metathesis of various α,ω-dienes, including 1,7-octadiene, over a CsNO3-Re2O7-Al2O3 catalyst. This research highlights the reactivity and potential applications of this compound in metathesis reactions, leading to various industrially important compounds (Kawai et al., 1984).
Surface Chemistry Studies
The surface chemistry of dienes, including compounds like this compound, has been explored using techniques such as scanning tunneling microscopy. Shachal et al. (1997) studied the chemisorption of dienes, providing insight into the surface interactions of this compound and similar molecules, essential for applications in materials science and nanotechnology (Shachal et al., 1997).
Hydrophobicity in Polymer Films
This compound derivatives are used in the study of hydrophobicity in polymer films. Akhavan et al. (2013) investigated the hydrophobic properties of plasma polymerised 1,7-octadiene films. Their research contributes to understanding the modification of surface properties using this compound derivatives, which is crucial for developing advanced coatings and materials (Akhavan et al., 2013).
Palladium-Catalyzed Dimerization Disilylation
This compound can be involved in palladium-catalyzed dimerization disilylation reactions. Terao et al. (2004) demonstrated the regioselective formation of disilylated dimers from 1,3-butadiene (closely related to this compound) and chlorosilanes. This study shows the compound's potential in complex organic synthesis and the development of silicon-containing organic compounds (Terao et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The potential pharmacological benefits of 1,6-Octadiene have garnered considerable attention. It is increasingly being studied for its therapeutic properties, notably in the context of alternative and holistic medicine . Several studies have highlighted this compound’s potential as an analgesic . It has been found to block the production of certain substances in the body that may lead to inflammation and pain . This approach holds significant potential for the production of value-added polyolefins, thus offering promising prospects for future applications .
Properties
IUPAC Name |
(6E)-octa-1,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4,6H,1,5,7-8H2,2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCIROUEDJQIB-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3710-41-6 | |
Record name | 1,6-Octadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6E)-octa-1,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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